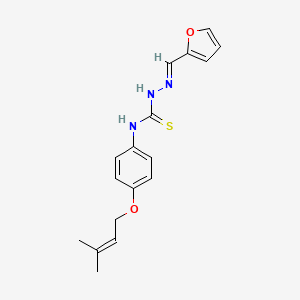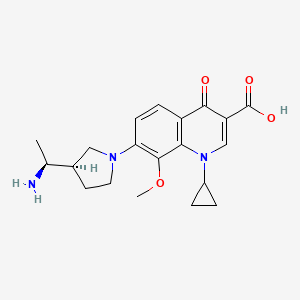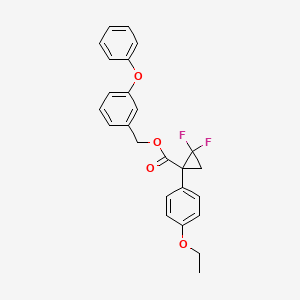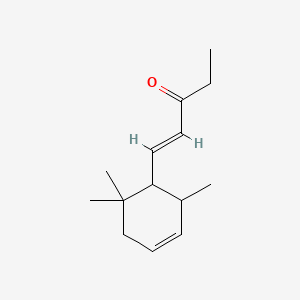
Methyl-delta-ionone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-delta-ionone, also known as methyl-δ-ionone, is a sesquiterpenoid belonging to the class of organic compounds known as terpenes. These compounds are characterized by three consecutive isoprene units. This compound is known for its floral fragrance and is commonly used in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl-delta-ionone is typically synthesized through the cyclization of intermediates derived from citral and butanone. The process involves aldol condensation reactions using metal hydroxides as condensing agents, followed by cyclization under acidic conditions . The use of polyethylene glycol (PEG) as a solvent and phosphoric acid in n-hexane as a catalytic system significantly enhances the yield and efficiency of the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce waste and improve yield. The catalysts and solvents used in the reaction can be recycled multiple times, making the process more cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Methyl-delta-ionone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the isoprene units.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various ketones, alcohols, and halogenated derivatives, which have applications in different industries .
Aplicaciones Científicas De Investigación
Methyl-delta-ionone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: Studies have explored its role in biological pathways and its potential as a bioactive compound.
Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant floral scent.
Mecanismo De Acción
The mechanism of action of methyl-delta-ionone involves its interaction with olfactory receptors, particularly OR51E2. This interaction triggers a cascade of molecular events that result in its characteristic fragrance. Additionally, its bioactive properties are mediated through the regulation of cell cycle proteins, pro-apoptotic and anti-apoptotic proteins, and inflammatory mediators .
Comparación Con Compuestos Similares
- Alpha-ionone
- Beta-ionone
- Gamma-ionone
- Methyl-alpha-ionone
Comparison: Methyl-delta-ionone is unique due to its specific molecular structure, which imparts distinct olfactory properties. Compared to alpha-ionone and beta-ionone, it has a more pronounced floral scent. Its chemical reactivity also differs, making it suitable for specific industrial applications .
Propiedades
Número CAS |
7784-98-7 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pent-1-en-3-one |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h6-9,11,13H,5,10H2,1-4H3/b9-8+ |
Clave InChI |
ZQJCPDKTEXSWTH-CMDGGOBGSA-N |
SMILES isomérico |
CCC(=O)/C=C/C1C(C=CCC1(C)C)C |
SMILES canónico |
CCC(=O)C=CC1C(C=CCC1(C)C)C |
Densidad |
0.931-0.938 |
Descripción física |
colourless to yellow liquid |
Solubilidad |
insoluble in water; soluble in alcohol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


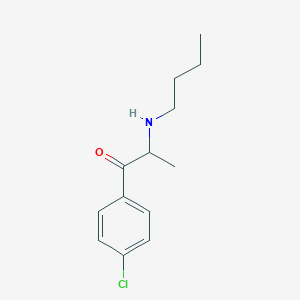
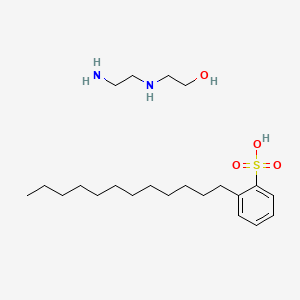
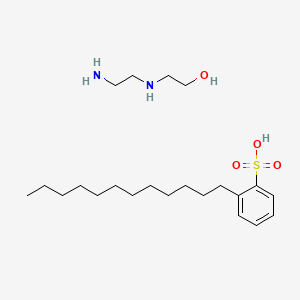
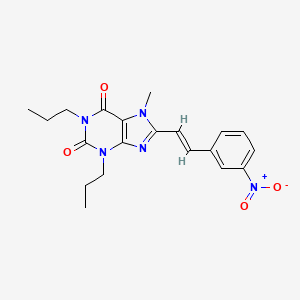
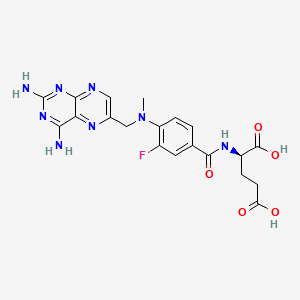

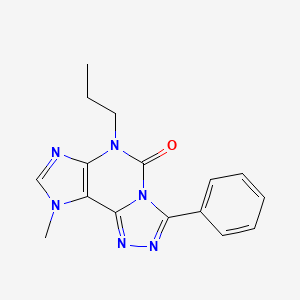
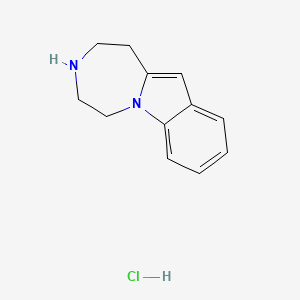
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
